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Compound of Interest

Compound Name: Carpanone

Cat. No.: B1204028

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Carpanone, a naturally occurring lignan with a complex hexacyclic structure. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with the experimental protocols typically employed for such analyses. This
information is crucial for the identification, characterization, and quality control of Carpanone in
research and drug development settings.

Spectroscopic Data of Carpanone

The following tables summarize the key spectroscopic data obtained for Carpanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
7.01 S 1H Ar-H
6.57 S 1H Ar-H
6.00 S 1H Ar-H
5.95 S 2H O-CHz2-O
4.28 d (J=7.5 Hz) 1H H-7
3.30 m 1H H-8
2.85 m 1H H-8a
1.15 d (J=7.0 Hz) 3H CHs-8
1.05 d (J=7.0 Hz) 3H CHs-7
13C NMR (Carbon-13 NMR) Data
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Chemical Shift (8) ppm Assignment
197.5 C=0 (C-5)
152.1 Ar-C
148.0 Ar-C
147.9 Ar-C
143.8 Ar-C
138.2 Ar-C
125.2 Ar-C
110.1 Ar-C
108.2 Ar-C
101.6 O-CH2-0
101.3 Ar-C

60.9 C-14b
50.1 C-8a

45.2 C-7

40.3 C-8

15.2 CHs-8
14.8 CHs-7

Infrared (IR) Spectroscopy
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Wavenumber (vmax) cm~—*

Functional Group Assignment

1680 C=0 (Ketone) Stretching
1630, 1610 C=C (Aromatic) Stretching
1480 C-H Bending

1250 C-O (Aryl ether) Stretching
1040 C-0 Stretching

Mass Spectrometry (MS)

mlz

Assignment

354 [M]* (Molecular lon)
339 [M - CH3]*

326 [M - COJ* of [M - CzHa]*
298 Further fragmentation
203 Further fragmentation
177 Further fragmentation
149 Further fragmentation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited. These

represent standard procedures for the analysis of lignans and other natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of Carpanone (typically 5-10 mg) is dissolved in a deuterated

solvent, such as chloroform-d (CDCIs), and transferred to a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz or higher field NMR

spectrometer.
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1H NMR Spectroscopy Protocol:

The spectrometer is tuned and shimmed for the sample.
o A standard one-pulse *H NMR experiment is performed.

o The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

e The number of scans typically ranges from 16 to 64 to achieve an adequate signal-to-noise
ratio.

o Data is processed with Fourier transformation, phasing, and baseline correction.

o Chemical shifts are referenced to the residual solvent peak (e.g., CDCls at 7.26 ppm) or an
internal standard like tetramethylsilane (TMS) at 0.00 ppm.

13C NMR Spectroscopy Protocol:

e A proton-decoupled 3C NMR experiment is conducted to obtain singlets for all carbon
signals.

e The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-220
ppm).

» Alarger number of scans (typically several thousand) is required due to the lower natural
abundance of 13C.

o Data processing is similar to that for *H NMR.

o Chemical shifts are referenced to the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid Carpanone sample is placed directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet
can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
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Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
FT-IR Spectroscopy Protocol:

o A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded to subtract
atmospheric and instrumental contributions.

o The sample is placed on the ATR crystal or the KBr pellet is placed in the sample holder.
e The spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm=1.

e The resulting spectrum is displayed in terms of transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of Carpanone is prepared in a suitable volatile solvent,
such as methanol or acetonitrile.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas
Chromatography (GC) or Liquid Chromatography (LC), is used. Electron lonization (El) is a
common ionization technique for this type of molecule.

Mass Spectrometry Protocol:
e The sample solution is introduced into the ion source of the mass spectrometer.

e For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

e A detector records the abundance of each ion at a specific m/z value, generating a mass
spectrum.

Visualizations
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The following diagram illustrates the logical workflow of the biomimetic synthesis of
Carpanone.

Starting Material Synthesis of Precursor Key Transformation Final Product

i Intermediate
. 2 equivalents Oxidative Coupling Intramolecular Carpanone
(Pd(I1) catalyst) Hetero-Diels-Alder

Click to download full resolution via product page

Caption: Biomimetic synthesis pathway of Carpanone.

 To cite this document: BenchChem. [Spectroscopic Profile of Carpanone: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1204028#spectroscopic-data-nmr-ir-ms-of-
carpanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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